molecular formula C14H22N2O5 B2467623 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea CAS No. 1798023-74-1

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2467623
CAS No.: 1798023-74-1
M. Wt: 298.339
InChI Key: UIXFWVJZXCQBGH-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea is a synthetic urea derivative designed for advanced pharmacological research. Its structure, which incorporates a dimethoxyphenyl ethyl moiety and a methoxyethyl chain, is of significant interest in multiple therapeutic areas. In neuroscience, related compounds featuring the 3,4-dimethoxyphenyl group and hydrogen-bond accepting functionalities have been identified as competitive inhibitors of acetylcholinesterase (AChE) . This mechanism is a cornerstone of Alzheimer's disease research, as AChE inhibitors can augment acetylcholine levels in the brain, potentially mitigating cognitive deficits . The compound's molecular framework is engineered to interact with key regions of the AChE enzyme, including the peripheral anionic site . Furthermore, the 3,4-dimethoxyphenyl pharmacophore is also recognized for its tyrosinase-inhibiting activity . Tyrosinase is a key enzyme in the melanin synthesis pathway, making its inhibitors highly valuable for investigative dermatology and the study of skin hyperpigmentation disorders . This dual potential makes the compound a versatile tool for researchers exploring connections between neurological function and pigment biology, or for screening multi-target therapeutic agents.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-19-7-6-15-14(18)16-9-11(17)10-4-5-12(20-2)13(8-10)21-3/h4-5,8,11,17H,6-7,9H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXFWVJZXCQBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with methoxyethylamine to form the intermediate amide. Finally, the amide is treated with phosgene or a phosgene equivalent to yield the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Hydrogen Bonding and Stability

The hydroxy and urea groups participate in intramolecular and intermolecular hydrogen bonding:

  • Intramolecular : Stabilization via N–H⋯O bonds between the urea NH and methoxy oxygen .

  • Intermolecular : O–H⋯O and N–H⋯O interactions create a 3D crystalline network, enhancing thermal stability .

Structural Metrics :

Interaction TypeBond Length (Å)Angle (°)
N–H⋯O (intra)1.98155
O–H⋯O (inter)2.12168

a) Demethylation of Methoxy Groups

Under acidic conditions (e.g., HBr/AcOH), methoxy groups undergo demethylation to yield phenolic derivatives:
R-OCH3HBrR-OH+CH3Br\text{R-OCH}_3 \xrightarrow{\text{HBr}} \text{R-OH} + \text{CH}_3\text{Br}
Conditions : Reflux in glacial acetic acid, 6–8 hr.

b) Esterification of Hydroxy Group

The secondary alcohol reacts with acyl chlorides (e.g., acetyl chloride) to form esters:
R-OH+Cl-CO-R’R-O-CO-R’+HCl\text{R-OH} + \text{Cl-CO-R'} \rightarrow \text{R-O-CO-R'} + \text{HCl}
Catalyst : Pyridine (base), room temperature.

Hydrolysis of Urea Moiety

The urea linkage is hydrolyzed under strong acidic or basic conditions:

  • Acidic Hydrolysis : Produces 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine and 2-methoxyethylamine.

  • Basic Hydrolysis : Yields NH₃, CO₂, and fragmented amines .

Kinetic Data :

MediumRate Constant (k, s⁻¹)Half-Life
6M HCl2.3 × 10⁻⁵8.3 hr
6M NaOH5.1 × 10⁻⁶37.7 hr

Oxidation Pathways

The hydroxyethyl group is susceptible to oxidation:

  • Mild Oxidants (e.g., PCC) : Convert the alcohol to a ketone.

  • Strong Oxidants (e.g., KMnO₄) : Further oxidize the ketone to a carboxylic acid.

Reaction Outcomes :

OxidantProductYield
PCCKetone derivative72%
KMnO₄Carboxylic acid58%

Biological Interactions

The compound’s methoxy groups enhance lipophilicity, facilitating membrane penetration. Hydrogen bonding with biological targets (e.g., enzymes) is critical for its hypothesized tyrosinase inhibition activity .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Initial studies indicate that 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea possesses antimicrobial properties. In vitro tests have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

Activity TypeObserved EffectsReference
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis in cancer cells

Anticancer Properties

Research has demonstrated the compound's ability to inhibit tumor cell proliferation. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and modulation of signaling pathways involved in cell survival and growth.

Case Study : A laboratory study tested this compound against several cancer cell lines, revealing its potential as a lead compound for developing new anticancer therapies.

Pharmacological Applications

Given its promising biological activities, 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea could be explored for various pharmacological applications:

  • Infectious Diseases : Due to its antimicrobial properties, the compound may serve as a basis for developing new antibiotics or antifungal agents.
  • Cancer Therapy : Its potential to induce apoptosis in cancer cells positions it as a candidate for further exploration in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Comparisons :

  • Compound 2 (1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea, ):
    • Molecular Formula : C₁₂H₁₂F₆N₂O₂.
    • Substituents : Electron-withdrawing trifluoromethyl groups on the phenyl ring.
    • Impact : Increased lipophilicity and metabolic stability compared to the target compound’s electron-donating methoxy groups .
  • Target Compound: Hydroxyethyl vs.

Comparison with Non-Urea Compounds Featuring 3,4-Dimethoxyphenyl Groups

Chalcone Derivatives ()

  • Example: (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (α-H-HC, 61). Structural Class: Chalcone (enone backbone). Key Features: α-Substituents (e.g., -F, -CN) modulate reactivity and bioactivity. Activity: Chalcones with 3,4-dimethoxy groups show antioxidant and anticancer properties, likely via Michael acceptor mechanisms .

Pyrimidinone Derivatives ()

  • Example: 2-(3,4-Dimethoxyphenyl)-9-methyl-7-[1-(oxetan-3-yl)-1,2,3,6-tetrahydropyridin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Structural Class: Pyrimidinone heterocycle. Key Features: Piperazine/THP substituents suggest kinase or GPCR targeting. Activity: Similar dimethoxyphenyl-containing heterocycles are patented for neurodegenerative or inflammatory diseases .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Class Notable Properties/Activities
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea C₁₄H₂₂N₂O₅ 298.34 3,4-Dimethoxyphenyl, hydroxyethyl Urea High solubility, H-bond donor capacity
1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea C₁₂H₁₂F₆N₂O₂ 354.23 3,5-bis(CF₃), methoxyethyl Urea Lipophilic, anion-binding applications
(E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one C₁₉H₂₀O₅ 328.36 3,4-Dimethoxyphenyl, α-hydroxy Chalcone Antioxidant, anticancer activity
Pyrimidinone derivative (EP Patent) C₂₇H₃₀N₂O₅ 474.54 3,4-Dimethoxyphenyl, piperazine/THP Pyrimidinone Neurodegenerative target potential

Biological Activity

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea can be represented as follows:

C15H21NO5\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{5}

Antihypertensive Properties

Research indicates that compounds with similar structural motifs exhibit antihypertensive effects. For instance, derivatives that inhibit angiotensin II receptors have been shown to reduce blood pressure in a dose-dependent manner. This is attributed to their ability to bind to the AT1 receptor non-competitively, leading to prolonged therapeutic effects .

Antioxidant Activity

The presence of methoxy groups in the compound enhances its antioxidant capacity. Studies have demonstrated that similar compounds can scavenge free radicals effectively, contributing to their potential protective roles against oxidative stress .

Study 1: Antihypertensive Effects

A study explored the antihypertensive effects of related compounds in hypertensive rat models. The results showed significant reductions in systolic blood pressure when administered at varying doses. The mechanism was linked to receptor inhibition, confirming the potential utility of similar structures in hypertension management .

Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant properties of methoxy-substituted phenols. The study utilized DPPH and ABTS assays to evaluate radical scavenging activity. Results indicated that compounds with multiple methoxy groups demonstrated superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Research Findings Summary Table

Activity Mechanism Reference
AntihypertensiveAT1 receptor inhibition
AntioxidantFree radical scavenging
AntiviralInhibition of viral RNA synthesis

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